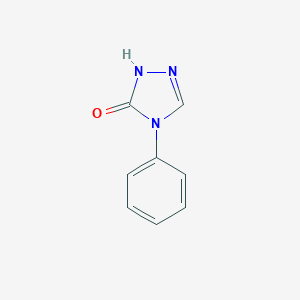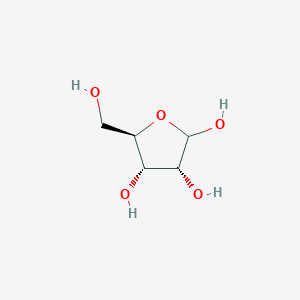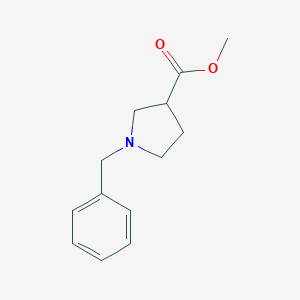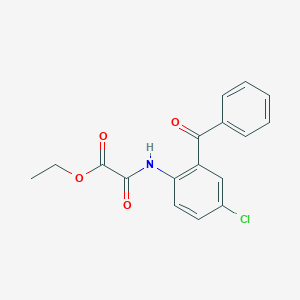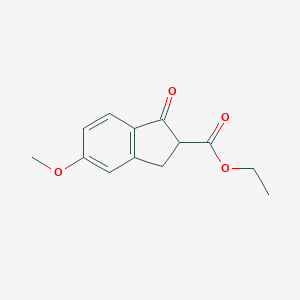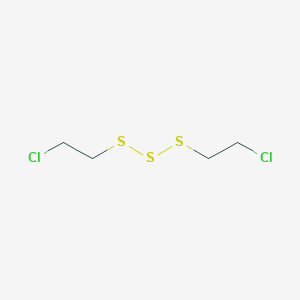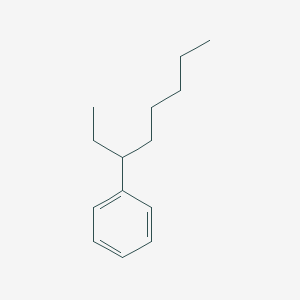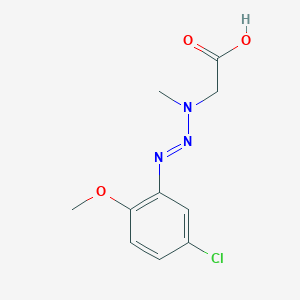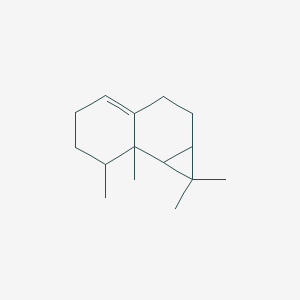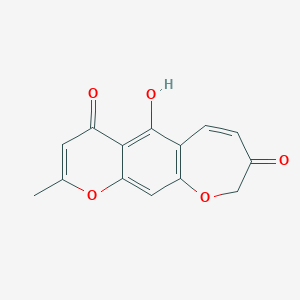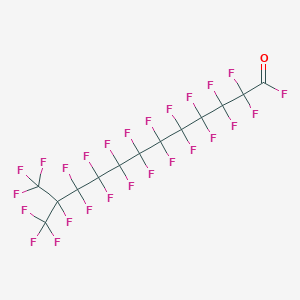
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride, commonly known as DFTD, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of DFTD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In biomedical research, DFTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. DFTD has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in gene expression regulation.
Biochemical and Physiological Effects:
DFTD has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFTD inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. DFTD has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, DFTD has been shown to improve the adhesion of coatings to various substrates, which may have applications in the field of materials science.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFTD in lab experiments is its high purity and stability. DFTD is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. In addition, DFTD is stable under a wide range of conditions, which makes it suitable for use in various types of experiments. One limitation of using DFTD in lab experiments is its high cost. DFTD is a relatively expensive compound, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on DFTD. One area of interest is the development of new synthetic methods for DFTD that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of DFTD, which may lead to the development of new drugs with similar properties. In addition, there is potential for the use of DFTD in environmental applications, such as oil spill cleanup, which warrants further investigation.
Synthesemethoden
DFTD is synthesized through a multistep process that involves the reaction of perfluorinated carboxylic acid with trifluoromethyl iodide. The reaction is carried out under high pressure and temperature, and the resulting product is purified through chromatography.
Wissenschaftliche Forschungsanwendungen
DFTD has been studied for its potential application in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DFTD has been shown to have anti-inflammatory and anti-tumor properties. In materials science, DFTD has been used as a surface modifier to improve the adhesion of coatings to various substrates. In environmental science, DFTD has been studied for its potential use as a surfactant in oil spill cleanup.
Eigenschaften
CAS-Nummer |
15811-52-6 |
|---|---|
Produktname |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride |
Molekularformel |
C13F26O |
Molekulargewicht |
666.1 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride |
InChI |
InChI=1S/C13F26O/c14-1(40)2(15,16)4(18,19)6(22,23)8(26,27)10(30,31)11(32,33)9(28,29)7(24,25)5(20,21)3(17,12(34,35)36)13(37,38)39 |
InChI-Schlüssel |
KRIKPLSQWRBSRS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Andere CAS-Nummern |
15811-52-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



